molecular formula C17H21N3O B2766571 3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide CAS No. 2034602-79-2

3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide

Cat. No. B2766571
CAS RN: 2034602-79-2
M. Wt: 283.375
InChI Key: MKZNAARSDUZISF-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative with a pyrazole ring and a cyclopentane ring attached to the nitrogen of the amide group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a variety of applications in chemistry. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and cyclopentane rings, and the attachment of these rings to the benzamide core. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzamide core, with the pyrazole and cyclopentane rings attached to the nitrogen of the amide group. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amide, pyrazole, and cyclopentane groups. The amide group might undergo reactions such as hydrolysis or reduction, while the pyrazole and cyclopentane rings might participate in various ring-opening or ring-closing reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and arrangement of its functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Safety and Hazards

As with any chemical compound, the safety and hazards associated with this compound would depend on its specific properties and reactivity. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, reactivity, and potential applications. This could involve studies to optimize its synthesis, investigations of its reactivity under various conditions, and evaluations of its potential uses in areas such as medicinal chemistry or materials science .

properties

IUPAC Name

3,5-dimethyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-11-7-12(2)9-13(8-11)17(21)18-10-16-14-5-4-6-15(14)19-20(16)3/h7-9H,4-6,10H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKZNAARSDUZISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=C3CCCC3=NN2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide

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